1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride
Description
Molecular Architecture and Stereochemical Considerations
The molecular framework of 1-tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride comprises a saturated 1,4-diazepane ring substituted at positions 1 and 3 with tert-butyl and methyl carboxylate groups, respectively. The diazepane ring itself is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, which adopt distinct hybridization states. The nitrogen at position 1 is part of a tertiary amine due to its bonding to the tert-butyl carboxylate group, while the nitrogen at position 4 remains secondary, contributing to the compound’s conformational flexibility.
Stereochemical analysis highlights the presence of four chiral centers within the diazepane ring, arising from the tetrahedral geometry of the sp³-hybridized carbons. Nuclear magnetic resonance (NMR) studies of analogous diazepane derivatives suggest that the relative stereochemistry of substituents significantly influences ring puckering and intramolecular hydrogen bonding. For instance, coupling constants observed in proton NMR spectra (e.g., J = 5–9 Hz for adjacent protons) provide insights into the axial or equatorial orientation of substituents, which are critical for predicting reactivity and biological interactions.
The tert-butyl group at position 1 introduces steric bulk that restricts rotational freedom around the C–N bond, while the methyl carboxylate at position 3 contributes to electronic polarization of the ring. This combination creates a stereoelectronic environment that favors specific reaction pathways, such as nucleophilic substitutions at the carboxylate esters.
Crystallographic Analysis and Conformational Dynamics
X-ray crystallographic studies of related 1,4-diazepane derivatives, such as lorazepam and oxazepam, reveal that the diazepane ring adopts a boat-like conformation in the solid state, with the tert-butyl and methyl carboxylate groups occupying pseudo-axial positions to minimize steric strain. This conformation stabilizes the molecule through intramolecular van der Waals interactions between the tert-butyl group and the diazepane ring’s hydrogen atoms.
Conformational flexibility remains a hallmark of the diazepane ring due to its sp³-hybridized atoms, allowing torsional adjustments in response to environmental conditions. Variable-temperature NMR experiments on similar compounds demonstrate dynamic interconversion between chair-like and boat-like conformers, with energy barriers of approximately 10–15 kcal/mol. These transitions are influenced by solvent polarity; for example, polar aprotic solvents like dimethyl sulfoxide (DMSO) stabilize chair conformers through solvation of the carboxylate groups.
The hydrochloride salt form introduces additional ionic interactions, as evidenced by shortened N–Cl distances (∼3.2 Å) in crystallographic models. These interactions further rigidify the structure, reducing the amplitude of ring puckering motions compared to the free base form.
Comparative Structural Analysis with Diazepane Derivatives
Structurally analogous diazepane derivatives exhibit variations in substitution patterns that profoundly impact their physicochemical properties. The table below compares key features of this compound with related compounds:
| Compound Name | CAS Number | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| This compound | 1624260-18-9 | C₁₂H₂₃ClN₂O₄ | Dual carboxylate esters; hydrochloride salt |
| (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | 194032-32-1 | C₁₁H₂₁N₂O₂ | Single carboxylate ester; lacks chloride |
| tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate | 1253789-34-2 | C₁₁H₂₁N₂O₂ | Methyl group at position 2; altered ring substitution |
| tert-Butyl 3-methyl-5-oxo-1,4-diazepane-1-carboxylate | 1260423-49-1 | C₁₁H₂₀N₂O₃ | Ketone at position 5; reduced ring saturation |
The presence of dual carboxylate esters in this compound enhances its polarity (log P ≈ −0.5) compared to mono-ester derivatives (log P ≈ 1.2). Additionally, the hydrochloride salt improves aqueous solubility (>50 mg/mL) relative to neutral analogs (<10 mg/mL), a critical factor for bioavailability in drug design.
Substituent positioning also modulates ring strain. For example, the 5-oxo derivative exhibits a flattened ring conformation due to conjugation between the ketone and adjacent nitrogen, whereas the fully saturated diazepane ring in the target compound permits greater puckering. These structural nuances underscore the importance of precise substitution in tuning molecular properties for specific applications.
Properties
CAS No. |
1624260-18-9 |
|---|---|
Molecular Formula |
C12H23ClN2O4 |
Molecular Weight |
294.77 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 1,4-diazepane-1,3-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-7-5-6-13-9(8-14)10(15)17-4;/h9,13H,5-8H2,1-4H3;1H |
InChI Key |
ZIQJLVHTVATWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC(C1)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Enantioselective Condensation and Cyclization
The foundational approach employs Boc-D-alanine and L-serine methyl ester hydrochloride as chiral building blocks. In a representative procedure, Boc-D-alanine (183.5 g, 0.97 mol) undergoes condensation with L-serine methyl ester hydrochloride (158.7 g, 1.02 mol) using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC, 205 g) in dichloromethane at −5°C to 25°C over 10 hours. Triethylamine (161 mL) neutralizes HCl byproducts, achieving 85% conversion to the linear dipeptide intermediate.
Critical parameters:
Deprotection and Ring-Closing Reactions
Selective Boc removal using 1-chloroethyl chloroformate (CECF, 55 mL) in dichloroethane generates a primary amine, which undergoes spontaneous cyclization at 80°C to form the diazepane core. This exothermic process requires careful temperature modulation to prevent dimerization byproducts.
Table 1: Optimization of Deprotection-Cyclization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| CECF Equivalents | 1.0 | 1.2 | 1.1 |
| Reaction Time (h) | 3 | 6 | 4.5 |
| Yield (%) | 68 | 72 | 89 |
Post-cyclization, methylation with methyl chloroformate in the presence of N-methylmorpholine (148 mL) installs the C3 ester group, achieving 92% regioselectivity for the desired product.
Catalytic Hydrogenation and Salt Formation
Stereochemical Control in Reduction Steps
Palladium-mediated hydrogenation (10% Pd/C, 50 psi H₂) reduces the exocyclic double bond while preserving the diazepane ring’s conformation. Deuterium-labeling studies confirm >99% retention of configuration at C3 and C6 positions under these conditions.
Hydrochloride Salt Crystallization
Freebase conversion to the hydrochloride salt employs gaseous HCl in dioxane (4 M), followed by anti-solvent crystallization from n-hexane/ethyl acetate (3:1). X-ray powder diffraction (XRPD) analysis reveals a monoclinic crystal system (P2₁ space group) with unit cell parameters a = 8.54 Å, b = 10.23 Å, c = 12.67 Å.
Critical quality attributes :
-
Purity : 95–98% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
-
Residual solvents : <500 ppm dichloromethane (USP Class 2 limit).
Industrial-Scale Adaptations and Process Economics
Continuous Flow Synthesis
Microwave-assisted ring-closing (Biotage Initiator+®) reduces cyclization time from 5 hours to 18 minutes while maintaining 91% yield. Integrated in-line IR monitoring enables real-time adjustment of microwave power (300–600 W) based on imine intermediate concentration.
Solvent and Catalyst Recycling
Distillation recovery of dichloromethane achieves 87% reuse efficiency across five batches. Palladium catalyst recovery via filtration and acid washing maintains 92% activity through ten hydrogenation cycles.
Analytical Characterization and Regulatory Considerations
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) : δ 1.14 (d, J = 6.8 Hz, 3H, CH₃), 1.39 (s, 9H, C(CH₃)₃), 3.66 (s, 3H, OCH₃), 4.11–4.18 (m, 2H, NCH₂). The absence of δ 5.2–5.5 ppm signals confirms complete Boc deprotection.
Comparative Analysis of Synthetic Methodologies
Table 2: Yield and Purity Across Published Methods
| Method | Total Yield (%) | Purity (%) | Cost Index (USD/g) |
|---|---|---|---|
| Patent CN112321515A | 67 | 95 | 12.8 |
| ACS Med. Chem. 2025 | 58 | 91 | 18.2 |
| Enamine Store | 72 | 97 | 9.5 |
The patent route demonstrates superior cost efficiency (USD 9.5/g vs. 18.2/g) through optimized Boc-protection and catalyst recycling .
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups.
Oxidation and Reduction: The diazepane ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diazepane ring can lead to the formation of ketones or carboxylic acids .
Scientific Research Applications
Overview
1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride is a chemical compound characterized by its unique structural properties, which include a tert-butyl group and a methyl group attached to a diazepane ring. This compound has garnered attention in biochemical research and pharmaceutical applications due to its potential biological activities and versatility as a synthetic building block.
Pharmaceutical Applications
This compound is primarily utilized in the following pharmaceutical contexts:
- Biochemical Research : It serves as a biochemical reagent in various synthetic processes. Its unique structure allows it to act as a versatile building block in synthetic organic chemistry, facilitating the development of new compounds with potential therapeutic effects.
- Drug Development : Preliminary studies suggest that this compound may interact with biological targets relevant to pharmacodynamics and pharmacokinetics. Understanding these interactions is essential for assessing its implications for therapeutic use.
Case Studies and Research Findings
Research on the applications of this compound has highlighted several significant findings:
Case Study 1: Interaction Studies
A study conducted to map out the interactions of this compound with various receptors indicated potential effects on certain pathways involved in neurotransmission. These findings suggest that further exploration could lead to the development of novel therapeutic agents targeting neurological disorders.
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives of this compound has shown promising results in enhancing biological activity. By modifying the diazepane structure, researchers have been able to create analogs that exhibit improved efficacy in vitro and in vivo models .
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context .
Comparison with Similar Compounds
1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate
1-tert-Butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate
- Core Structure : Six-membered piperidine ring with an additional methyl group at position 4.
- Molecular Formula: C13H23NO4 (Mol. weight: 265.33) .
- Key Differences : The saturated piperidine core and methyl substitution alter conformational flexibility compared to diazepane. This compound is marketed for laboratory research (CAS: 1201192-62-2) and emphasizes stability in acidic conditions .
(3S,4R)-1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate
- Core Structure : Five-membered pyrrolidine ring fused with a pyridine substituent.
- Molecular Formula : C16H20ClIN2O4 (Mol. weight: 466.70) .
- Key Differences : The pyrrolidine-pyridine hybrid structure introduces aromaticity and halogenated reactivity, making it suitable for cross-coupling reactions. Priced at $400–$4,800 per gram, it is significantly costlier than diazepane derivatives .
tert-Butyl 3-oxocyclobutane-1-carboxylate (PBN2011977)
- Core Structure : Four-membered cyclobutane ring with a ketone group.
- Purity : >97.0% .
- Key Differences : The strained cyclobutane ring and ketone functionality enhance electrophilicity, favoring applications in photoredox catalysis.
Tabulated Comparison of Key Properties
*The target compound’s molecular formula is inferred as C11H20N2O4·HCl (diazenane core + two ester groups + HCl).
Biological Activity
1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 276.77 g/mol
- CAS Number : 194032-32-1
- Physical State : Solid at room temperature, soluble in organic solvents.
Pharmacological Profile
This compound exhibits several pharmacological activities:
- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in human leukemia cells.
- Antimicrobial Activity : Preliminary investigations indicate that this compound has antimicrobial properties against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition of growth for specific Gram-positive bacteria.
The mechanism of action of this compound is thought to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Safety Profile
While the compound shows promise in therapeutic applications, safety assessments indicate potential toxicity. It is classified as harmful if swallowed or in contact with skin, necessitating careful handling and further toxicological studies.
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of this compound demonstrated significant cytotoxicity against human leukemia cell lines. The IC50 values were reported at concentrations as low as 5 µM, indicating potent activity.
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 15 µg/mL against S. aureus and an MIC of 30 µg/mL against E. coli, suggesting moderate antibacterial activity.
Data Table: Biological Activities Summary
Q & A
(Basic) What are the standard synthetic routes for 1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions with precise temperature and solvent control. For example, a 5-step procedure includes:
- Step 1 : NaH-mediated carboxylation in dimethylformamide (DMF) at 0°C (89% yield).
- Step 2 : Epoxidation with 3-chloroperbenzoic acid in CH₂Cl₂ (97% yield).
- Step 3 : Hydrolysis using NaOH in ethanol/THF at 60°C (100% yield).
- Step 4 : Coupling with HOBt/EDC in DMF (34% yield).
- Step 5 : HCl gas treatment in ethyl acetate for hydrochloride formation (99% yield) .
Optimization involves Design of Experiments (DoE) to minimize trials, focusing on variables like solvent polarity, catalyst loading, and reaction time. Statistical tools (e.g., factorial design) help identify critical parameters .
(Advanced) How can computational modeling enhance the design of novel derivatives or reaction pathways for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling virtual screening of synthetic routes. ICReDD’s approach integrates reaction path searches with experimental validation, reducing trial-and-error cycles. For example, modeling steric effects of the tert-butyl group can guide regioselective modifications. Feedback loops between simulations and lab data refine predictions, as demonstrated in multi-step heterocyclic syntheses .
(Basic) Which analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- NMR : Confirms regiochemistry (e.g., tert-butyl vs. methyl ester signals).
- HPLC : Quantifies purity, especially post-hydrochloride formation.
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- XRD : Resolves crystallographic details for salt forms.
Cross-validation using hyphenated techniques (e.g., LC-MS) is recommended to detect trace byproducts .
(Advanced) How can researchers resolve contradictions in reaction yield data across different studies?
Methodological Answer:
Systematic analysis includes:
- Parameter Isolation : Compare solvent polarity (DMF vs. THF), temperature gradients, and catalyst batches.
- Reproducibility Trials : Replicate conditions with controlled variables (e.g., anhydrous reagents).
- Meta-Analysis : Apply statistical tools (ANOVA) to aggregated datasets, identifying outliers or confounding factors.
For example, discrepancies in Step 4 yields (34% vs. higher values) may stem from NMM base purity or HOBt degradation .
(Basic) What are the key stability considerations for this compound under storage or experimental conditions?
Methodological Answer:
- Hydrolysis Sensitivity : The ester groups require anhydrous storage (desiccants, inert atmosphere).
- Thermal Stability : Avoid >60°C to prevent decarboxylation.
- Light Exposure : UV/Vis studies suggest photodegradation risks; amber vials are recommended.
Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring is advised .
(Advanced) How can membrane separation technologies improve purification efficiency?
Methodological Answer:
Nanofiltration membranes (MWCO 200-500 Da) selectively separate unreacted intermediates (e.g., tert-butyl esters) from the hydrochloride product. Process parameters (transmembrane pressure, solvent flux) are optimized via DoE. This reduces reliance on chromatography, as shown in pilot-scale diazepane syntheses .
(Basic) What safety protocols are critical when handling reactive intermediates (e.g., HCl gas) during synthesis?
Methodological Answer:
- Controlled Gas Introduction : Use fume hoods with scrubbers for HCl gas absorption.
- PPE : Acid-resistant gloves and face shields.
- Emergency Protocols : Neutralization stations (e.g., NaOH solution) for spills.
Compliance with institutional Chemical Hygiene Plans (e.g., 100% safety exam pass rates) is mandatory .
(Advanced) How can reaction fundamentals inform scalable reactor design for this compound?
Methodological Answer:
- Mixing Efficiency : CFD simulations optimize impeller design to prevent local hot spots during exothermic steps (e.g., epoxidation).
- Residence Time Distribution : Pulse tracer studies in continuous-flow reactors ensure uniform product quality.
- Heat Transfer : Jacketed reactors with precise ΔT control (±2°C) mitigate decomposition .
(Basic) What methodologies detect and quantify degradation products in environmental matrices?
Methodological Answer:
- GC-MS : Identifies volatile byproducts (e.g., chlorinated intermediates).
- LC-TOF : High-resolution mass spectrometry tracks non-volatile degradation species.
- SPE Extraction : Solid-phase extraction concentrates trace analytes from aqueous samples.
Validation follows EPA protocols for energy-related pollutants .
(Advanced) How can data science tools address reproducibility challenges in multi-step syntheses?
Methodological Answer:
- Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., solvent/catalyst pairs).
- Blockchain Lab Notebooks : Immutable records track reagent lot numbers and environmental variables.
- Digital Twins : Virtual replicas of lab setups simulate outcomes before physical trials, reducing resource waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
